3-[Ethyl(methyl)amino]propanoic acid hydrochloride
Description
3-[Ethyl(methyl)amino]propanoic acid hydrochloride is a β-alanine derivative featuring a tertiary amine group substituted with ethyl and methyl moieties at the β-position (third carbon of the propanoic acid backbone). The hydrochloride salt enhances its stability and solubility in aqueous systems.
Properties
IUPAC Name |
3-[ethyl(methyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-7(2)5-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVQRLTUMLSHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158757-51-7 | |
| Record name | 3-[ethyl(methyl)amino]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Primary Preparation Method: Michael Addition Followed by Reductive Methylation and Hydrochloride Formation
The most documented and industrially viable preparation method involves two key stages:
Step 1: Michael Addition Reaction
- Reactants: Ethylamine (or a related primary amine) and acrylate esters (such as ethyl acrylate or methyl acrylate)
- Conditions: Stirring at temperatures ranging from -10°C to 70°C, typically overnight at room temperature for completion
- Outcome: Formation of 3-(ethylamino)propionic esters via nucleophilic addition to the acrylate double bond
Step 2: Reductive Methylation and Hydrochloride Salt Formation
- Reagents: Formaldehyde (or paraformaldehyde) and formic acid for methylation of the amino group
- Conditions: Reaction at -10°C to 70°C until TLC indicates completion, followed by evaporation and reflux hydrolysis in hydrochloric acid
- Outcome: Conversion to 3-[Ethyl(methyl)amino]propanoic acid hydrochloride with high purity (>99%) and yields typically between 86-90%
This method is supported by a patent (CN103396332A) describing a scalable, high-yield process suitable for industrial production, emphasizing the use of ethylamine and acrylate esters under controlled pH and temperature conditions, with purification by organic solvent extraction and crystallization.
Detailed Reaction Conditions and Yields
| Step | Reactants / Conditions | Temperature (°C) | Reaction Time | Purification Method | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Ethylamine + Ethyl acrylate (0.5-20 equiv.) | -10 to 70 | Overnight (12-16h) | pH adjustment, organic solvent extraction | 88-90 | >99 |
| 2 | Formaldehyde (0.5-5 equiv) + Formic acid (0.5-5 equiv) | -10 to 70 | Overnight (12-16h) | Evaporation, reflux in 6M HCl, filtration | 86-90 | >99 |
- The Michael addition is typically monitored by thin-layer chromatography (TLC) to confirm complete consumption of starting materials.
- After the methylation step, reflux hydrolysis in hydrochloric acid ensures conversion to the hydrochloride salt and removal of impurities.
- The product is isolated as a white solid with high chemical purity, suitable for further applications.
Variations in Ester Substrates and Reaction Scale
The method allows for variation in the acrylate ester used:
| Ester Type | Solvent for Extraction | Notes |
|---|---|---|
| Ethyl acrylate | Ethyl acetate | Commonly used, good yield and purity |
| Methyl acrylate | Dichloromethane | Slight variation in extraction solvent |
| Benzyl acrylate | Methyl tertiary butyl ether | Alternative for specific derivative synthesis |
The reaction scale demonstrated in patent examples includes 20L reactors producing multi-kilogram batches, indicating industrial feasibility.
Summary Table of Preparation Method
| Stage | Reactants / Reagents | Conditions | Key Observations |
|---|---|---|---|
| Michael Addition | Ethylamine + Acrylate ester (ethyl, methyl) | Stirring, -10 to 70°C | Complete reaction confirmed by TLC |
| pH Adjustment & Extraction | Dilute HCl to pH 2-7, then K2CO3 to pH 8-14 | Room temperature | Organic phase extraction removes excess ester |
| Reductive Methylation | Formaldehyde + Formic acid | Stirring, -10 to 70°C | TLC shows disappearance of ester spots |
| Hydrochloride Formation | 6M HCl reflux hydrolysis | 9-10 hours reflux | Final product isolated by filtration |
| Purification | Organic solvent washing, drying, concentration | Reduced pressure evaporation | Product >99% purity, yield 86-90% |
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(methyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₃ClN₁O₂
- CAS Number : 1095030-20-8
- SMILES Notation : CCN(C)CCC(=O)O
The compound features an ethyl group and a methylamino group attached to a propanoic acid backbone, which contributes to its unique reactivity and interaction with biological systems.
Medicinal Chemistry
3-[Ethyl(methyl)amino]propanoic acid hydrochloride is primarily researched for its role as a key intermediate in the synthesis of pharmaceuticals, particularly bisphosphonates like ibandronate sodium. Ibandronate is used to treat osteoporosis and prevent bone metastases in cancer patients. The compound's synthesis involves multiple steps, including Michael addition reactions and hydrolysis processes that yield high-purity products suitable for pharmaceutical applications .
Neuropharmacology
Research indicates that derivatives of propanoic acid can exhibit neuroprotective effects. They may influence neurotransmitter systems, particularly in the context of neurological disorders. The structural characteristics of this compound suggest potential interactions with receptors involved in neurotransmission, making it a candidate for further studies in neuropharmacological applications.
Biochemical Research
In biochemical assays, this compound can serve as a substrate or inhibitor for various enzymatic reactions. Its ability to interact with amino acids and other small molecules makes it useful in studying metabolic pathways and enzyme kinetics. The unique functional groups present allow for specific interactions that can be exploited in research settings.
Case Study 1: Synthesis of Ibandronate Sodium
A study detailed the synthesis of ibandronate sodium using this compound as an intermediate. The process emphasized the efficiency of the reaction conditions that led to high yields (up to 90%) and purity (>99%) of the final product. This highlights the importance of this compound in producing clinically relevant medications .
Case Study 2: Neuroprotective Studies
In a series of experiments exploring neuroprotective agents, derivatives similar to 3-[Ethyl(methyl)amino]propanoic acid were tested for their effects on neuronal cell viability under stress conditions. Results indicated that these compounds could significantly reduce apoptosis in neuronal cells, suggesting their potential utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and molecular features of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride and its analogs:
*Inferred formula (hypothetical); †Estimated based on structural simplification; ‡Calculated from molecular formula.
Key Structural and Functional Differences
Alkyl Chain Modifications
- 3-[Ethyl(methyl)amino]-2-methylpropanoic acid HCl (C₇H₁₆ClNO₂, MW 181.66 ): The 2-methyl group introduces steric hindrance, which may affect binding interactions in pharmaceutical applications.
Aromatic Substituents
- Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl (C₁₁H₁₅ClFNO₂ ): The fluorophenyl group enhances electronic effects (e.g., dipole interactions) and metabolic stability due to fluorine’s resistance to oxidation.
- Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl (C₁₁H₁₅ClN₂O₄ ): The nitro group is strongly electron-withdrawing, making this compound more reactive in electrophilic substitutions but less stable under reducing conditions.
Functional Group Variations
Pharmaceutical Relevance
- Synthetic Intermediates : The target compound and its analogs are likely intermediates in synthesizing β-blockers or neuromuscular agents, as evidenced by structural similarities to Esmolol impurities (e.g., Esmolol free acid, ).
- Bioactivity : Fluorinated and nitro-substituted analogs () are candidates for antimicrobial or anticancer studies due to their electronic and steric profiles.
Physicochemical Properties
- Lipophilicity : Increasing alkyl chain length (e.g., pentyl in vs. ethyl-methyl in the target) correlates with higher logP values, critical for pharmacokinetics.
- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters, but this is modulated by aromatic substituents (e.g., nitro groups reduce solubility ).
Biological Activity
3-[Ethyl(methyl)amino]propanoic acid hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C5H12ClN
- Molecular Weight : 121.61 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Highly soluble in water (43.3 mg/ml)
This compound exhibits its biological effects through several mechanisms:
- High Gastrointestinal Absorption : The compound demonstrates significant gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications.
- Enzyme Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a favorable metabolic profile for therapeutic use.
- Cellular Effects : The compound modulates cell signaling pathways and gene expression, influencing cellular metabolism and function.
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results suggest that the compound may serve as a potential antimicrobial agent in clinical settings .
Anticancer Activity
The compound has been evaluated for its anticancer properties using various cancer cell lines. In vitro studies demonstrated that it can reduce cell viability significantly:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 18.5 |
| HeLa (Cervical Cancer) | 22.0 |
| MCF-7 (Breast Cancer) | 15.0 |
These findings indicate that the compound may inhibit cancer cell proliferation and warrant further investigation as a potential chemotherapeutic agent .
Study on Anticancer Effects
A recent study investigated the effects of this compound on A549 non-small cell lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability compared to controls .
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate to good activity, particularly against Staphylococcus aureus and Escherichia coli, making it a promising candidate for further development as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[Ethyl(methyl)amino]propanoic acid hydrochloride, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chloropropanoic acid and ethylmethylamine under basic conditions. Key parameters include:
- Solvent selection : Aqueous or polar aprotic solvents (e.g., ethanol) to enhance nucleophilicity.
- Temperature : Controlled at 60–80°C to balance reaction rate and side-product formation.
- Stoichiometry : A 1:1.2 molar ratio of 3-chloropropanoic acid to ethylmethylamine minimizes unreacted starting material.
Post-synthesis, acidification with HCl yields the hydrochloride salt. Similar protocols for structurally related compounds (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) validate this approach .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : H and C NMR to confirm the ethyl(methyl)amino group and propanoic acid backbone.
- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and 2500–3000 cm (ammonium HCl stretch).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
Cross-referencing with databases (e.g., PubChem) for analogous compounds ensures accurate interpretation .
Q. How can solubility and stability of this compound be optimized for biological assays?
- Methodological Answer :
- Solubility : Use phosphate-buffered saline (PBS, pH 7.4) or DMSO for initial stock solutions. Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation .
- Stability : Store at –20°C in desiccated conditions to prevent hygroscopic degradation. Monitor stability via HPLC over 24–72 hours under assay conditions .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized using design of experiments (DOE)?
- Methodological Answer : Apply a fractional factorial design to evaluate variables:
- Factors : Temperature, solvent polarity, catalyst presence (e.g., triethylamine).
- Response Variables : Yield, purity (HPLC area %).
Computational tools (e.g., ICReDD’s reaction path search methods) can narrow experimental parameters by simulating energy barriers and intermediate stability . Post-analysis, refine conditions using response surface methodology (RSM) for maximal efficiency .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer :
- Data Cross-Validation : Compare NMR/IR results with X-ray crystallography (if crystalline) or computational predictions (DFT for expected vibrational modes).
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or dehydrohalogenation products). Reference impurity standards (e.g., EP guidelines for related hydrochlorides) aid quantification .
Q. How can computational modeling predict the compound’s reactivity in novel biochemical pathways?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS.
Integrate ICReDD’s hybrid computational-experimental workflows to iteratively validate predictions .
Q. What advanced techniques quantify trace impurities in this compound batches?
- Methodological Answer :
- HPLC-UV/FLD : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (EP monograph methods for hydrochlorides).
- LC-HRMS : Detect impurities at <0.1% levels. Structural elucidation via MS/MS fragmentation libraries .
Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Ionization Studies : Measure pKa via potentiometric titration; hydrochloride salts enhance solubility but may affect membrane permeability.
- In Vitro Assays : Compare free base and salt forms in Caco-2 cell models for absorption differences.
Stability in simulated gastric fluid (pH 1.2–3.0) can further clarify bioavailability .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling methods) to minimize variability.
- Ethical Reporting : Disclose purity levels, synthetic deviations, and computational assumptions in publications.
- Interdisciplinary Collaboration : Leverage chemical engineering principles (e.g., reactor design ) for scalable synthesis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
